Doxorubicin

Description

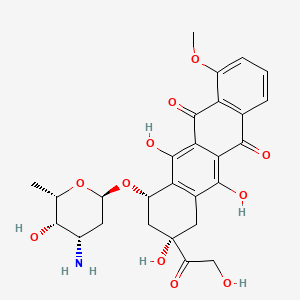

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-TZSSRYMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25316-40-9 (hydrochloride) | |

| Record name | Doxorubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021480 | |

| Record name | Doxorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red, crystalline solid | |

CAS No. |

23214-92-8 | |

| Record name | Doxorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxorubicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80168379AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Doxorubicin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of cancer chemotherapy for decades, stands as a testament to the power of natural product discovery and subsequent medicinal chemistry efforts. This whitepaper provides an in-depth technical guide to the discovery, history, and core mechanisms of action of this compound. It details the journey from a soil microbe to a potent antineoplastic agent, including the key experimental protocols that enabled its isolation and characterization. Quantitative data from early comparative studies are presented, and the intricate signaling pathways through which this compound exerts its cytotoxic effects are visualized. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Dawn of a Potent Anthracycline

The story of this compound begins in the 1950s with a systematic search for novel anticancer compounds from soil microorganisms by the Italian pharmaceutical company, Farmitalia Research Laboratories.[1][2] This endeavor led to the isolation of a new strain of Streptomyces peucetius from a soil sample collected near the 13th-century Castel del Monte in Apulia, Italy.[1] This bacterium produced a red-pigmented antibiotic that demonstrated significant activity against murine tumors.[1]

Initially, in 1963, the isolated compound was named daunomycin, later renamed daunorubicin.[3] While effective in treating acute leukemia and lymphoma, a significant limitation emerged by 1967: fatal cardiac toxicity. This critical drawback spurred further research at Farmitalia, led by Federico Arcamone, to identify less toxic and more effective analogs.

The Emergence of this compound: A Tale of Mutation and Enhanced Efficacy

A breakthrough came in 1967 when researchers at Farmitalia successfully mutated a daunorubicin-producing strain of Streptomyces peucetius using N-nitroso-N-methyl urethane. This new strain produced a different red-colored antibiotic, which they named Adriamycin, after the Adriatic Sea. The name was later changed to this compound to adhere to scientific naming conventions.

Structural analysis revealed that this compound was the 14-hydroxy derivative of daunorubicin. This seemingly minor chemical modification resulted in a significantly improved therapeutic profile. Early studies in murine tumor models revealed that this compound possessed a broader spectrum of activity, particularly against solid tumors, and a higher therapeutic index compared to its predecessor, daunorubicin.

Experimental Protocols: From Soil to Scalpel

The isolation and characterization of this compound involved a series of meticulous experimental procedures. While the precise, proprietary protocols of Farmitalia in the 1960s are not fully public, the following outlines the general methodologies based on subsequent research and publications.

Fermentation of Streptomyces peucetius

The production of this compound relies on the submerged fermentation of a mutated strain of Streptomyces peucetius var. caesius.

-

Culture Medium: A typical fermentation medium consists of a carbon source (e.g., glucose), a nitrogen source (e.g., brewer's yeast, soybean meal), and inorganic salts.

-

Inoculation and Incubation: A seed culture of the S. peucetius strain is grown and then transferred to a larger production medium. The culture is incubated with aeration and agitation at a controlled temperature (typically around 28-30°C) for several days to allow for the accumulation of this compound.

Isolation and Purification of this compound

The red pigment characteristic of this compound aids in tracking its purification.

-

Solvent Extraction: The fermentation broth is first treated with a water-miscible organic solvent like acetone to extract the this compound from the mycelia. This is followed by extraction with a water-immiscible solvent such as chloroform.

-

Chromatography: The crude extract is then subjected to chromatographic purification. Early methods utilized chromatography on buffered cellulose columns. Modern techniques often employ hydrophobic porous synthetic resin carriers or immobilized metal ion affinity chromatography (IMAC).

-

Crystallization: The purified this compound is then crystallized, typically as this compound hydrochloride, to yield a stable, high-purity product.

Quantitative Data from Early Clinical Investigations

The superior preclinical activity of this compound over daunorubicin prompted its rapid advancement into clinical trials. While detailed data from the earliest head-to-head comparative trials are not extensively published in a consolidated format, subsequent meta-analyses and retrospective studies provide valuable quantitative insights.

| Drug | Indication | Complete Remission (CR) Rate | Overall Survival (5-year) | Key Findings |

| This compound | Acute Myeloid Leukemia (AML) | Comparable to Idarubicin (a daunorubicin analog) | Not significantly different from Idarubicin | A retrospective study showed comparable CR rates and overall survival between this compound and idarubicin in AML induction therapy. |

| Daunorubicin | Acute Myeloid Leukemia (AML) | 53% | 9% | A meta-analysis of trials comparing idarubicin to daunorubicin showed a lower CR rate and 5-year overall survival for daunorubicin. |

| Idarubicin | Acute Myeloid Leukemia (AML) | 62% | 13% | The same meta-analysis demonstrated superior CR rates and overall survival for idarubicin compared to daunorubicin. |

Note: Early direct comparative data for this compound versus daunorubicin in solid tumors is limited in the public domain. The data above for AML provides a comparative context for anthracycline efficacy.

A 1974 preliminary trial of this compound in 23 patients with advanced malignant diseases, including 18 with breast cancer, demonstrated its significant clinical activity as a single agent at a dose of 60 mg/m².

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's potent anticancer activity stems from its ability to interfere with fundamental cellular processes through multiple mechanisms.

DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action involves the intercalation of this compound's planar anthracycline ring between the base pairs of the DNA double helix. This physical insertion leads to the inhibition of DNA replication and transcription.

Crucially, this compound also acts as a topoisomerase II "poison." Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to relieve torsional stress during replication and transcription. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis (programmed cell death).

Generation of Reactive Oxygen Species (ROS)

A second critical mechanism of this compound's cytotoxicity is the generation of reactive oxygen species (ROS). The quinone moiety of the this compound molecule can undergo redox cycling, catalyzed by enzymes such as NADPH cytochrome P450 reductase. This process generates superoxide radicals and hydrogen peroxide, leading to oxidative stress.

This oxidative stress damages cellular components, including lipids, proteins, and DNA. Mitochondrial DNA is particularly susceptible to ROS-induced damage, which can further impair cellular energy metabolism and contribute to apoptosis. While ROS generation contributes to the anticancer effect, it is also a major contributor to the cardiotoxicity associated with doorubicin.

Conclusion: A Legacy and a Future

The discovery of this compound represents a landmark achievement in cancer chemotherapy. From its humble origins in a soil sample to its widespread clinical use, the journey of this compound highlights the importance of natural product screening, chemical modification, and a deep understanding of its mechanisms of action. While challenges such as cardiotoxicity and drug resistance remain, this compound continues to be a vital tool in the oncologist's armamentarium. Ongoing research focuses on developing targeted delivery systems and combination therapies to enhance its efficacy and mitigate its side effects, ensuring that the legacy of this remarkable molecule will continue to evolve in the fight against cancer.

References

Doxorubicin's Core Mechanism of Action: A Technical Guide to DNA Intercalation and its Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of chemotherapy regimens for decades, exerts its potent anti-cancer effects through a multi-pronged mechanism, with DNA intercalation as a central event. This technical guide provides an in-depth exploration of this compound's interaction with DNA, the resultant cellular damage, and the signaling cascades that ultimately lead to apoptosis. We will delve into the quantitative biophysical parameters governing this interaction, detail common experimental protocols for its study, and visualize the key signaling pathways initiated by this potent anthracycline.

The Central Dogma of this compound's Action: DNA Intercalation

This compound's planar anthracycline ring structure is key to its ability to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This physical disruption of the DNA helix has profound consequences for cellular processes that rely on the integrity of the genetic material, primarily replication and transcription.[1] The intercalation process distorts the DNA's helical structure, obstructing the progression of DNA and RNA polymerases and thereby hindering nucleic acid synthesis, a critical requirement for rapidly proliferating cancer cells.[1]

The binding of this compound to DNA is a complex process influenced by factors such as DNA sequence and ionic strength.[3] Molecular dynamics simulations have revealed that van der Waals interactions are the primary driving force for the formation of a stable this compound-DNA complex. While electrostatic interactions and the energy required for DNA deformation are unfavorable, they are overcome by these strong van der Waals forces and other favorable energetic contributions.

Quantitative Analysis of this compound-DNA Interaction

The affinity of this compound for DNA has been quantified through various biophysical methods. These studies provide crucial data for understanding the drug's potency and for the development of new analogs with improved therapeutic profiles.

| Parameter | Value | Method | Reference |

| Binding Affinity (K) | 0.10 to 0.16 x 10⁶ M⁻¹ | Optical Method (Scatchard Plot) | |

| 3.2 × 10⁴ L mol⁻¹ | UV-Vis Spectrophotometry | ||

| 2.5 (± 0.5) × 10⁴ M⁻¹ | Spectroscopic Methods | ||

| Binding Free Energy (ΔG) | -9.1 to -12.74 kcal mol⁻¹ (calculated) | Modified MM-GBSA/MM-PBSA | |

| -7.7 ± 0.3 kcal mol⁻¹ (experimental) | Experimental Measurement | ||

| -4.99 kcal mol⁻¹ (calculated) | Molecular Modeling | ||

| Stoichiometry (n) | 1.2 molecules per DNA | Spectroscopic Methods |

Beyond Intercalation: A Multi-faceted Assault on the Cell

While DNA intercalation is a primary mechanism, this compound's cytotoxicity is amplified by several other interconnected activities:

-

Topoisomerase II Poisoning: this compound stabilizes the covalent complex between topoisomerase II and DNA. This enzyme is crucial for relieving torsional stress during DNA replication and transcription by creating transient double-strand breaks. By preventing the re-ligation of these breaks, this compound leads to the accumulation of permanent DNA double-strand breaks, a potent trigger for cell death pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the drug's cytotoxic effects.

-

Induction of Apoptosis: The culmination of DNA damage and oxidative stress is the activation of apoptotic pathways. This compound-induced DNA damage triggers the activation of signaling cascades involving key proteins such as ATM, ATR, and p53, which orchestrate the cell's response to genotoxic stress.

Key Signaling Pathways in this compound-Induced Cell Death

The cellular response to this compound-induced DNA damage is a complex network of signaling pathways that ultimately determine the cell's fate.

Caption: this compound-induced DNA damage response pathway.

This compound-induced DNA double-strand breaks lead to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of p53 is a critical event, as it can induce cell cycle arrest to allow for DNA repair, or, in the case of severe damage, trigger apoptosis. p53-mediated apoptosis involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and programmed cell death.

Experimental Protocols for Studying this compound-DNA Intercalation

A variety of biophysical and biochemical techniques are employed to characterize the interaction between this compound and DNA.

UV-Visible (UV-Vis) Spectrophotometry

Principle: This technique measures the change in the absorbance spectrum of this compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the this compound absorption spectrum.

Methodology:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer.

-

In a quartz cuvette, place a fixed concentration of this compound solution.

-

Record the initial UV-Vis absorption spectrum of the this compound solution (typically in the range of 300-600 nm).

-

Titrate the this compound solution with increasing concentrations of the DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate and record the UV-Vis spectrum.

-

Analyze the changes in absorbance at the wavelength of maximum absorption of this compound to determine the binding constant (K) using appropriate models, such as the Benesi-Hildebrand equation or by fitting the data to a binding isotherm.

Caption: Experimental workflow for UV-Vis titration.

Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching can be monitored to determine the binding parameters.

Methodology:

-

Prepare solutions of this compound and DNA as described for UV-Vis spectrophotometry.

-

In a fluorescence cuvette, place a fixed concentration of this compound solution.

-

Excite the this compound at its excitation wavelength (around 480 nm) and record the emission spectrum (typically 500-700 nm).

-

Titrate the this compound solution with increasing concentrations of DNA.

-

After each addition of DNA, record the fluorescence emission spectrum.

-

Analyze the decrease in fluorescence intensity to calculate the binding constant and stoichiometry using models such as the Stern-Volmer equation.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The intercalation of this compound into the chiral DNA molecule induces a CD signal in the absorption region of the drug, providing information about the binding mode and conformational changes in the DNA.

Methodology:

-

Prepare solutions of this compound and DNA.

-

Record the CD spectrum of the DNA solution alone.

-

Record the CD spectrum of the this compound solution alone (which should be zero as it is achiral).

-

Prepare a mixture of this compound and DNA at a specific molar ratio.

-

Record the CD spectrum of the mixture.

-

The appearance of an induced CD signal for this compound confirms its interaction with the DNA. Changes in the DNA's intrinsic CD signal can indicate conformational alterations.

Conclusion and Future Directions

This compound's mechanism of action, centered on DNA intercalation, is a powerful example of how disrupting a fundamental cellular process can lead to effective cancer therapy. The detailed understanding of its biophysical interactions and the resultant signaling cascades provides a solid foundation for the rational design of new anticancer agents. Future research will likely focus on developing drugs that can replicate this compound's efficacy while minimizing its off-target toxicities, potentially through more specific targeting of cancer cells or by modulating the downstream signaling pathways to enhance apoptosis in malignant cells while sparing healthy tissues. The experimental protocols outlined in this guide are fundamental tools in this ongoing endeavor.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Doxorubicin

This compound is a potent and widely utilized anthracycline antibiotic in chemotherapy. Its efficacy in treating a broad spectrum of cancers, including breast, lung, ovarian, and various lymphomas, is well-documented.[1][2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and the molecular mechanisms that underpin its therapeutic and toxicological effects.

Chemical Structure and Identification

This compound possesses a distinctive chemical architecture, consisting of a tetracyclic aglycone, adriamycinone, linked via a glycosidic bond to the amino sugar daunosamine.[3] This structure is fundamental to its mechanism of action, enabling it to interact with cellular macromolecules.

Key Structural Features:

-

Anthraquinone Chromophore: The planar aromatic tetracycline ring system is responsible for the drug's characteristic red color and its ability to intercalate between DNA base pairs.[2]

-

Daunosamine Sugar: This amino sugar moiety is crucial for the proper positioning of the molecule within the DNA minor groove and contributes to the stability of the DNA-doxorubicin complex.

-

Hydroxyl and Ketone Groups: These functional groups are involved in hydrogen bonding with DNA and other biomolecules, as well as participating in redox cycling to generate reactive oxygen species.[3]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt, the most common formulation, are summarized below. These properties influence its solubility, stability, and pharmacokinetic profile. This compound hydrochloride is often used to enhance water solubility for clinical applications.

Table 1: Chemical Identification of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

| Synonyms | Adriamycin, Hydroxydaunorubicin | Adriamycin Hydrochloride, DOX HCl |

| CAS Number | 23214-92-8 | 25316-40-9 |

| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₇H₂₉NO₁₁·HCl |

| Molecular Weight | 543.52 g/mol | 579.98 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value (this compound) | Value (this compound Hydrochloride) |

| Appearance | Red-orange crystalline powder | Orange-red crystalline, hygroscopic powder |

| Melting Point | 205 °C (decomposes) | ~216 °C (decomposes) |

| Solubility | Slightly soluble in water; soluble in polar organic solvents. | Soluble in water (approx. 10 mg/mL with slight warming), methanol, and DMSO (approx. 100 mg/mL); slightly soluble in ethanol; practically insoluble in non-polar organic solvents like acetone, chloroform, and benzene. |

| pKa | pKa1: 7.34 (amino group), pKa2: 8.46, pKa3: 9.46 (phenolic hydroxyls) (Estimated) | pKa (Strongest Acidic): 8, pKa (Strongest Basic): 9.93 (Predicted) |

| LogP (Octanol/Water) | 1.27 | Apparent partition coefficient (1-octanol/Tris buffer pH 7.0): 0.52 |

| UV/Vis Absorption Maxima (in Methanol) | 233, 253, 290, 477, 495, 530 nm | λmax: 234, 252, 288, 479 nm |

| Optical Rotation | [α]D²⁰ +248° (c = 0.1 in methanol) | [α]D²⁰ +248±2° (c = 0.1 in methanol) |

Core Signaling Pathways and Mechanisms of Action

This compound's anticancer effects are multifactorial, involving several distinct but interconnected mechanisms that ultimately lead to cancer cell death.

A primary mechanism of this compound is its ability to insert its planar anthracycline ring into the DNA double helix. This intercalation distorts the DNA structure, obstructing the processes of replication and transcription. Furthermore, this compound stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological stress during replication. By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, this compound leads to the accumulation of permanent double-strand breaks, which trigger apoptotic pathways.

Caption: this compound's interaction with DNA and Topoisomerase II.

The quinone moiety of this compound can undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species (ROS). This occurs through the enzymatic reduction of this compound to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent compound while producing ROS. Elevated levels of ROS induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, thereby contributing to both its anticancer activity and its cardiotoxicity.

Caption: this compound-induced generation of reactive oxygen species.

The extensive DNA damage caused by this compound activates cellular stress responses, prominently involving the p53 tumor suppressor protein. Upon sensing severe DNA damage, p53 is activated and translocates to the nucleus, where it transcriptionally activates pro-apoptotic genes like PUMA and BAX. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in programmed cell death.

Caption: p53-mediated apoptosis induced by this compound.

A significant limitation of this compound therapy is its dose-dependent cardiotoxicity. The underlying mechanisms are complex and include massive ROS production in mitochondria, which are abundant in cardiomyocytes. This leads to mitochondrial dysfunction, impaired ATP production, and disruption of calcium homeostasis. These events trigger cardiomyocyte apoptosis and necrosis, ultimately leading to cardiac dysfunction.

Caption: Key pathways in this compound-induced cardiotoxicity.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently used to characterize the activity of this compound.

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.

Workflow:

References

An In-Depth Technical Guide to Doxorubicin Biosynthesis in Streptomyces peucetius

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the doxorubicin biosynthetic pathway in Streptomyces peucetius. It covers the genetic and enzymatic basis of this compound production, quantitative data on yields and enzyme kinetics, detailed experimental protocols for pathway investigation, and visual representations of the key molecular processes.

Introduction

This compound is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] It is a secondary metabolite produced by the Gram-positive bacterium Streptomyces peucetius. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone to yield the final bioactive compound. Understanding this intricate pathway is crucial for the genetic engineering of S. peucetius to enhance this compound production and for the potential creation of novel anthracycline analogs with improved therapeutic properties.

The biosynthesis of this compound can be broadly divided into three main stages:

-

Aglycone Core Formation: Synthesis of the tetracyclic aglycone, ε-rhodomycinone, from simple metabolic precursors via the polyketide pathway.[1][2]

-

Deoxysugar Synthesis: Formation of the deoxysugar, TDP-L-daunosamine, from glucose-1-phosphate.[1][2]

-

Glycosylation and Post-Glycosylation Modifications: Attachment of TDP-L-daunosamine to ε-rhodomycinone and subsequent enzymatic modifications to produce daunorubicin and finally this compound.

The genes responsible for this compound biosynthesis are organized into three main clusters: the dps (daunorubicin-doxorubicin polyketide synthase) genes, the dnm (daunosamine biosynthesis) genes, and the dnr (daunorubicin biosynthesis and regulation) genes. Additionally, a set of drr genes confers self-resistance to the producing organism by encoding an efflux pump.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the formation of a 21-carbon polyketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units. This process is catalyzed by the "minimal PKS" comprising an acyl carrier protein (ACP), a ketosynthase (KS)/chain length factor (CLF) heterodimer, and a malonyl-CoA:ACP acyltransferase (MAT). The resulting polyketide chain undergoes a series of cyclization and modification reactions to form key intermediates.

Formation of the Aglycone (ε-rhodomycinone)

The initial polyketide chain is cyclized and aromatized to form the tetracyclic intermediate, aklanonic acid. This is then converted to ε-rhodomycinone through a series of enzymatic steps including methylation, decarboxylation, and hydroxylation.

Synthesis of TDP-L-daunosamine

The deoxysugar moiety, TDP-L-daunosamine, is synthesized from glucose-1-phosphate in a six-step enzymatic pathway encoded by the dnm gene cluster.

Final Assembly and Modification

The glycosyltransferase DnrS catalyzes the attachment of TDP-L-daunosamine to ε-rhodomycinone, forming rhodomycin D. Subsequent modifications, including demethylation and decarboxylation, lead to the formation of daunorubicin. The final and often rate-limiting step is the C-14 hydroxylation of daunorubicin to this compound, catalyzed by the cytochrome P450 monooxygenase, DoxA.

Quantitative Data

The production of this compound is influenced by the efficiency of the biosynthetic enzymes and the genetic background of the S. peucetius strain. Genetic engineering efforts have focused on overexpressing key enzymes and deleting genes involved in competing pathways to improve yields.

Enzyme Kinetics

The final step in this compound biosynthesis, the conversion of daunorubicin to this compound by DoxA, is a significant bottleneck. The catalytic efficiency of DoxA for this reaction is relatively low compared to its other activities.

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

| DoxA | 13-deoxydaunorubicin | 22,000 | |

| DoxA | 13-dihydrodaunorubicin | 14,000 | |

| DoxA | 13-dihydrocarminomycin | 280 | |

| DoxA | Daunorubicin | 130 |

This compound Production in Engineered Strains

Various genetic modifications have been shown to significantly increase this compound titers.

| S. peucetius Strain | Genetic Modification | This compound Yield (mg/L) | Fold Increase | Reference |

| ATCC 29050 (wild-type) | - | 4.2 | - | |

| Mutant 33-24 | UV and ARTP mutagenesis | 570 | ~135 | |

| Mutant SIPI-DU-1557 | This compound-resistance screening | 535 | ~127 | |

| Engineered Strain | Overexpression of dnrS/dnrQ and desIII/desIV | ~10 | 5.6 | |

| Engineered Strain ΔU1/drrC | dnrU knockout, drrC overexpression | 1128 | ~268 | |

| Optimized Fermentation of ΔU1/drrC | - | 1461 | ~348 |

Experimental Protocols

Fermentation of S. peucetius for this compound Production

This protocol describes the general procedure for the cultivation of S. peucetius to produce this compound.

Materials:

-

S. peucetius strain

-

Seed medium (e.g., Tryptone Soya Broth)

-

Production medium (specific composition can be optimized)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate the seed medium with spores or mycelial fragments of S. peucetius.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2 days.

-

Transfer a portion of the seed culture to the production medium.

-

Incubate the production culture under the same conditions for 5-8 days.

-

Monitor this compound production by periodically taking samples for HPLC analysis.

Protoplast Preparation and Transformation of S. peucetius

This protocol is for the introduction of foreign DNA into S. peucetius via protoplast transformation.

Materials:

-

S. peucetius mycelia

-

YEME medium supplemented with glycine

-

Lysozyme solution

-

P buffer

-

PEG solution

-

Plasmid DNA

-

Regeneration plates (e.g., R2YE medium)

Procedure:

-

Grow S. peucetius in YEME medium with glycine to weaken the cell walls.

-

Harvest the mycelia by centrifugation and wash with a sucrose solution.

-

Resuspend the mycelia in lysozyme solution to digest the cell walls and form protoplasts.

-

Filter the protoplast suspension to remove mycelial debris.

-

Wash the protoplasts with P buffer and resuspend in a small volume.

-

Mix the protoplasts with plasmid DNA and PEG solution to induce DNA uptake.

-

Plate the transformation mixture on regeneration plates and incubate until colonies appear.

-

Select for transformants based on antibiotic resistance markers on the plasmid.

Gene Disruption by Homologous Recombination

This protocol outlines the steps for creating a targeted gene knockout in S. peucetius.

Materials:

-

S. peucetius genomic DNA

-

PCR primers to amplify regions flanking the target gene

-

An antibiotic resistance cassette

-

A suicide vector (cannot replicate in Streptomyces)

-

E. coli strain for cloning and conjugation

-

S. peucetius protoplasts or competent cells

Procedure:

-

Amplify by PCR the upstream and downstream regions (homology arms) of the gene to be deleted.

-

Clone the homology arms and an antibiotic resistance cassette into a suicide vector.

-

Introduce the resulting construct into S. peucetius via protoplast transformation or conjugation.

-

Select for colonies where a double crossover event has occurred, resulting in the replacement of the target gene with the resistance cassette.

-

Confirm the gene disruption by PCR and Southern blot analysis.

HPLC Analysis of this compound and Intermediates

This protocol describes a general method for the quantification of this compound from culture extracts.

Materials:

-

S. peucetius culture broth

-

Organic solvent for extraction (e.g., chloroform, ethyl acetate)

-

HPLC system with a C18 reverse-phase column and a suitable detector (UV or fluorescence)

-

Mobile phase (e.g., acetonitrile and water with a modifier like formic or phosphoric acid)

-

This compound standard

Procedure:

-

Acidify the culture broth and extract the anthracyclines with an organic solvent.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Filter the sample before injection into the HPLC system.

-

Separate the compounds using a C18 column and an appropriate mobile phase gradient.

-

Detect this compound and other anthracyclines by their absorbance (e.g., at 254 nm or 480 nm) or fluorescence.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Several regulatory genes, including dnrI and dnrN, have been identified as key players in controlling the expression of the biosynthetic genes. DnrI is a transcriptional activator that is essential for the expression of most of the dnr genes. DnrN is a response regulator that, along with its cognate sensor kinase, likely responds to environmental signals to modulate this compound biosynthesis. Overexpression of these positive regulators has been shown to increase this compound production.

Conclusion

The biosynthesis of this compound in Streptomyces peucetius is a well-characterized yet complex process that offers numerous opportunities for metabolic engineering. A thorough understanding of the genes, enzymes, and regulatory networks involved is fundamental for the rational design of strategies to improve this compound titers and to generate novel, potentially more effective anthracycline derivatives. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working in the field of natural product biosynthesis and drug development.

References

The Intricate Dance of a Potent Anti-Cancer Agent: A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin, a cornerstone of chemotherapy regimens for decades, continues to be a subject of intense preclinical investigation. Its potent anti-neoplastic activity is unfortunately paralleled by significant toxicities, most notably cardiotoxicity. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in relevant preclinical models is paramount for the development of safer and more effective this compound-based therapies, including novel drug delivery systems and combination regimens. This technical guide provides an in-depth overview of the preclinical PK and PD of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Pharmacokinetics of this compound in Preclinical Models

The systemic exposure and distribution of this compound are critical determinants of both its efficacy and toxicity. Preclinical studies, primarily in rodents, have characterized the pharmacokinetic profiles of conventional this compound and its liposomal formulations.

Conventional this compound

Intravenous administration of conventional this compound in preclinical models is characterized by rapid distribution from the plasma into tissues, followed by a slower elimination phase.

Table 1: Pharmacokinetic Parameters of Conventional this compound in Rodent Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Nude Mice | 12 (IV) | - | ~1.5 | [1] |

| Nude Mice | 12 (IP) | - | ~0.75 | [1] |

| Rats | 6 (IV) | 1.7 | 1.95 | [2] |

Note: '-' indicates data not reported in the cited source. AUC values are approximate based on graphical data where necessary.

Liposomal this compound

Encapsulation of this compound within liposomes, particularly pegylated liposomes (PLD), significantly alters its pharmacokinetic profile. This modification is designed to increase the drug's circulation time, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and reduce its uptake by healthy tissues, thereby mitigating toxicity.

Table 2: Pharmacokinetic Parameters of Liposomal this compound in Rodent Models

| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Pegylated Liposomal this compound (PLD) | Mice | - | - | 499.61 ± 72.35 | [2] |

| Cardiolipin Liposomes | Rats | 6 (IV) | 20.9 | 81.4 | [2] |

Experimental Protocols: Pharmacokinetic Studies

The reliable determination of this compound concentrations in biological matrices is crucial for accurate pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods employed.

Sample Collection and Processing

-

Blood Collection: Blood samples are typically collected from rodents via tail vein, saphenous vein, or cardiac puncture at predetermined time points after this compound administration. Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation of whole blood.

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., tumor, heart, liver, kidneys) are excised, weighed, and snap-frozen or processed immediately.

-

Sample Storage: Plasma and tissue samples are stored at -80°C until analysis.

Analytical Method: UPLC-MS/MS for this compound Quantification

The following provides a general protocol for the quantification of this compound in plasma and tissue homogenates.

Workflow for this compound Quantification

Caption: A generalized workflow for the quantification of this compound in biological samples using UPLC-MS/MS.

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples on ice.

-

To a 50 µL aliquot of the sample, add 50 µL of an internal standard solution (e.g., daunorubicin at 200 ng/mL).

-

Add 225 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

UPLC Column: A C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Ionization: Electrospray ionization in the positive mode (ESI+).

-

Detection: Multiple reaction monitoring (MRM) is used to detect the transitions for this compound (e.g., m/z 544.2 → 397.1) and the internal standard.

-

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the corresponding blank matrix.

Pharmacodynamics of this compound in Preclinical Models

The pharmacodynamic effects of this compound are primarily evaluated by assessing its anti-tumor activity in various preclinical cancer models.

In Vitro Cytotoxicity

The cytotoxic potential of this compound is initially assessed in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies.

Table 3: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.67 | |

| 4T1 | Murine Breast Cancer | - | |

| B16-F10 | Murine Melanoma | - | |

| A2780 | Ovarian Cancer | - | |

| T24/DOX (resistant) | Bladder Cancer | Significantly higher than T24 |

Note: '-' indicates specific IC50 values were not provided in the abstract, but the studies focused on these cell lines.

In Vivo Anti-Tumor Efficacy

The anti-tumor efficacy of this compound is evaluated in vivo using xenograft or syngeneic tumor models in mice. Key endpoints include tumor growth inhibition (TGI) and survival.

Table 4: In Vivo Pharmacodynamic Effects of this compound in Murine Cancer Models

| Cancer Model | Animal Model | This compound Formulation | Dose and Schedule | Outcome | Reference |

| MDA-MB-231 Xenograft | Mice | Conventional | 2 mg/kg | Moderate tumor growth inhibition | |

| 4T1 Breast Cancer | BALB/c Mice | Conventional | 10 mg/kg, 4 times at 3-day intervals | Retarded tumor growth | |

| Lewis Lung Carcinoma | BDF1 Mice | Conventional | 8 mg/kg (single dose) | Tumor size did not exceed 20% of control | |

| 4T1 Breast Cancer | BALB/c Mice | Conventional | - | Partially suppressed multiorgan metastasis |

Experimental Protocols: Pharmacodynamic Studies

In vivo pharmacodynamic studies are essential to evaluate the therapeutic potential of this compound formulations.

Tumor Model Establishment

-

Cell Culture: Cancer cells are cultured under standard conditions.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used for human cancer cell line xenografts, while immunocompetent mice (e.g., BALB/c) are used for syngeneic murine tumors.

-

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.

Treatment and Monitoring

-

Treatment Initiation: Treatment with this compound or vehicle control is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).

-

Dosing: this compound is administered via an appropriate route, most commonly intravenously or intraperitoneally, at a predetermined dose and schedule.

-

Tumor Volume Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Body Weight and Health Monitoring: The body weight and general health of the animals are monitored regularly as an indicator of toxicity.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow for In Vivo Pharmacodynamic Study

Caption: A typical workflow for a preclinical in vivo study evaluating the pharmacodynamics of this compound.

Key Signaling Pathways in this compound's Pharmacodynamics

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and the generation of reactive oxygen species (ROS). These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cell death.

DNA Damage Response and Apoptosis

This compound intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This damage activates the DNA damage response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.

This compound-Induced DNA Damage and Apoptosis Pathway

Caption: this compound induces DNA damage, leading to the activation of the ATM/ATR-p53 pathway and subsequent cell cycle arrest and apoptosis.

Cardiotoxicity Pathway

A major limitation of this compound therapy is its dose-dependent cardiotoxicity. This is largely attributed to the generation of reactive oxygen species (ROS) in cardiomyocytes, which have lower levels of antioxidant enzymes compared to cancer cells.

Simplified Pathway of this compound-Induced Cardiotoxicity

References

Doxorubicin-induced cardiotoxicity molecular mechanisms

An In-depth Technical Guide to the Molecular Mechanisms of Doxorubicin-Induced Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DOX) is a highly effective anthracycline antibiotic widely used in chemotherapy. However, its clinical application is severely limited by a dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure.[1] Understanding the intricate molecular mechanisms underlying this toxicity is paramount for developing effective cardioprotective strategies. This technical guide provides a comprehensive overview of the core molecular pathways implicated in this compound-induced cardiotoxicity, including oxidative stress, topoisomerase IIβ poisoning, mitochondrial dysfunction, and programmed cell death. It further details common experimental models and protocols used to investigate these mechanisms and presents key quantitative data in a structured format.

Core Molecular Mechanisms of this compound Cardiotoxicity

The cardiotoxicity of this compound is multifactorial, involving a complex interplay of several interconnected molecular events.[2][3] The primary mechanisms include the generation of reactive oxygen species (ROS), DNA damage via topoisomerase IIβ, severe mitochondrial dysfunction, and the activation of multiple cell death pathways.[1][4]

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

One of the most established mechanisms of DOX-induced cardiotoxicity is the induction of profound oxidative stress. The heart is particularly vulnerable due to its high energy demand, dense mitochondrial population, and relatively low levels of antioxidant enzymes.

-

Mitochondrial ROS Production : After administration, DOX preferentially accumulates in the inner mitochondrial membrane. Here, its quinone moiety undergoes redox cycling, catalyzed by mitochondrial complex I, leading to the one-electron reduction of molecular oxygen to form superoxide radicals (O₂⁻). This process disrupts the electron transport chain, further amplifying ROS production.

-

NADPH Oxidase (NOX) Activation : this compound has been shown to activate Rac1, a key subunit of the NOX enzyme complex in cardiomyocytes. This activation leads to increased production of ROS, contributing to cellular damage.

-

Nitric Oxide Synthase (eNOS) Uncoupling : DOX can bind to the reductase domain of endothelial nitric oxide synthase (eNOS), causing it to become "uncoupled." In this state, eNOS produces superoxide instead of nitric oxide (NO), exacerbating oxidative stress.

The resulting surge in ROS leads to widespread damage of cellular macromolecules, including lipids (peroxidation), proteins (oxidation), and DNA, ultimately triggering cell death pathways.

Topoisomerase IIβ Poisoning and DNA Damage

While this compound's anti-cancer effect involves inhibiting topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, its cardiotoxic effect is mediated by its action on topoisomerase IIβ (TOP2B), the primary isoform expressed in quiescent cardiomyocytes.

DOX intercalates into DNA and traps TOP2B in a covalent complex, preventing the re-ligation of DNA strands. This results in the formation of persistent DNA double-strand breaks (DSBs). The accumulation of DSBs triggers a robust DNA damage response, leading to:

-

Transcriptional Repression : The DNA damage response alters the cardiomyocyte transcriptome, notably repressing genes essential for mitochondrial biogenesis and function.

-

p53 Activation : DSBs activate the tumor suppressor protein p53, a key regulator of apoptosis. Activated p53 translocates to the mitochondria and promotes the transcription of pro-apoptotic genes like Bax.

-

Apoptosis : The combination of mitochondrial decay and p53-mediated signaling ultimately drives the cell towards apoptosis.

Cardiomyocyte-specific deletion of Top2b has been shown to protect mice from DOX-induced DNA damage, mitochondrial dysfunction, and heart failure, confirming the central role of this enzyme in cardiotoxicity.

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound, and mitochondrial injury is a hallmark of its cardiotoxicity. The damage is multifaceted, stemming from direct and indirect effects.

-

Cardiolipin Binding : DOX has a high affinity for cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is crucial for the structural integrity and function of respiratory chain complexes. This binding disrupts enzyme activities and electron transport.

-

Calcium Dysregulation : DOX impairs the ability of mitochondria to buffer intracellular calcium (Ca²⁺), leading to Ca²⁺ overload. This overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner membrane.

-

mPTP Opening : Persistent mPTP opening dissipates the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, halts ATP synthesis, and causes mitochondrial swelling. This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.

-

Impaired Mitophagy : this compound can inhibit the clearance of damaged mitochondria by disrupting mitophagy, the selective autophagic removal of mitochondria. This leads to the accumulation of dysfunctional, ROS-generating organelles, perpetuating a cycle of cellular damage.

Programmed Cell Death Pathways

The culmination of ROS-induced damage, DNA breaks, and mitochondrial collapse is the activation of programmed cell death pathways, leading to the progressive loss of cardiomyocytes.

-

Apoptosis : DOX activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. The intrinsic pathway is triggered by mitochondrial cytochrome c release, which activates caspase-9 and the executioner caspase-3. The extrinsic pathway can also be activated, involving death receptors like Fas.

-

Necroptosis : Beyond apoptosis, DOX can induce necroptosis, a form of programmed necrosis. This pathway is mediated by the activation of receptor-interacting serine/threonine-protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). DOX can also activate an alternative pathway where RIPK3 phosphorylates CaMKII, leading to mPTP opening and necroptotic cell death.

-

Ferroptosis : Recently, ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been identified as a key mechanism in DOX cardiotoxicity. DOX can disrupt iron homeostasis, leading to mitochondrial iron overload and subsequent lipid ROS formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's clinical and experimental cardiotoxic effects.

Table 1: Clinical Incidence of this compound-Induced Heart Failure

| Cumulative DOX Dose (mg/m²) | Estimated Incidence of Heart Failure |

|---|---|

| 400 | 5% |

| 500 | 16% |

| 550 | 26% |

Data sourced from.

Table 2: Experimental Effects of this compound on Cardiomyocytes In Vitro

| Parameter | Treatment | Observation | Reference |

|---|---|---|---|

| Mitochondrial ROS | 0.5 µM this compound + 10 µM H₂O₂ (AMVMs) | ~212% increase vs. untreated | |

| Mitochondrial Membrane Potential (ΔΨm) | 0.5 µM this compound for 24h (NRVMs) | ~33% decrease vs. untreated | |

| Apoptosis (TUNEL Assay) | Increasing doses of this compound for 24h (H9c2 cells) | Dose-dependent increase in TUNEL-positive cells | |

| Protein Expression | This compound treatment (H9c2 cells) | Dose-dependent increase in Bax and cleaved caspase-3; decrease in Bcl-xL |

AMVMs: Adult Mouse Ventricular Myocytes; NRVMs: Neonatal Rat Ventricular Myocytes.

Experimental Models and Protocols

Investigating DOX cardiotoxicity requires robust in vivo and in vitro models and standardized protocols to assess specific cellular and molecular endpoints.

Experimental Models

-

Rodent Models (Rats and Mice) : These are the most common in vivo models. Chronic cardiotoxicity is often induced by multiple intraperitoneal or intravenous injections to a cumulative dose of 10-24 mg/kg. Acute models use a single higher dose (e.g., 15-20 mg/kg). These models allow for functional assessment (e.g., echocardiography) and histological analysis.

-

Cell Culture Models (H9c2, Primary Cardiomyocytes) : Rat embryonic heart-derived H9c2 myoblasts and primary neonatal rat or mouse ventricular myocytes are standard in vitro tools. They are used to dissect specific signaling pathways and for initial drug screening. DOX is typically used at concentrations ranging from 0.1 to 10 µM.

Key Experimental Protocols

This protocol is for detecting intracellular ROS using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Plating : Plate cardiomyocytes (e.g., H9c2) in a suitable format (e.g., 12-well plate or 96-well black-walled plate) and allow them to adhere overnight.

-

Loading with DCFH-DA : Wash cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Treatment : Wash cells twice with PBS to remove excess probe. Add media containing this compound (and any potential protective agents) to the respective wells.

-

Incubation : Incubate for the desired time period (e.g., 3 to 24 hours).

-

Measurement :

-

Microscopy : Wash cells with PBS and capture fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation ~488 nm, emission ~525 nm). Quantify fluorescence intensity using image analysis software.

-

Plate Reader : Measure fluorescence intensity directly using a microplate reader.

-

-

Data Analysis : Normalize the fluorescence intensity of treated groups to the untreated control group.

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation : Prepare samples (e.g., paraffin-embedded cardiac tissue sections or cells grown on coverslips). Fix, permeabilize, and rehydrate the samples according to standard protocols. For tissue, pretreatment with Proteinase K is often required to allow enzyme access.

-

Equilibration : Incubate the samples with an equilibration buffer provided in the kit to prepare the DNA ends for labeling.

-

TdT Labeling Reaction : Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP or BrdU), in a humidified chamber at 37°C for 1-2 hours, protected from light.

-

Stopping the Reaction : Terminate the reaction by washing the samples with a stop buffer or PBS.

-

Detection :

-

Fluorescence : If a fluorescently labeled nucleotide was used, counterstain the nuclei with a DNA dye like DAPI or Propidium Iodide (PI). Mount the coverslip or tissue section and visualize using a fluorescence or confocal microscope.

-

Chromogenic : If an indirectly labeled nucleotide was used (e.g., biotin), incubate with a conjugate (e.g., Streptavidin-HRP) followed by a chromogenic substrate like DAB to produce a colored precipitate, which can be viewed by light microscopy.

-

-

Quantification : Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (determined by the counterstain).

Western blotting is used to quantify changes in the expression levels of key proteins involved in DOX cardiotoxicity.

-

Protein Extraction : Treat cardiomyocytes or homogenize cardiac tissue samples to extract total protein using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Key targets in DOX cardiotoxicity include:

-

Apoptosis : Cleaved Caspase-3, Bax, Bcl-2

-

Oxidative Stress : NOX2, p47phox

-

DNA Damage : γ-H2AX, p-p53

-

Cardiac Damage : Cardiac Troponin T (cTnT)

-

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis : Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

- 1. Molecular mechanisms of this compound-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel molecular mechanisms of this compound cardiotoxicity: latest leading-edge advances and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

The Double-Edged Sword: Unraveling the Role of Reactive Oxygen Species in Doxorubicin's Anticancer Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (DOX), a cornerstone of chemotherapy regimens for a broad spectrum of malignancies, exerts its potent anticancer effects through a multifaceted mechanism of action. Central to its efficacy is the generation of reactive oxygen species (ROS), highly reactive molecules that induce cellular damage and trigger programmed cell death in cancer cells. This technical guide provides a comprehensive exploration of the pivotal role of ROS in this compound's therapeutic activity. We delve into the core mechanisms of DOX-induced ROS production, delineate the intricate signaling pathways activated by oxidative stress, and present detailed experimental protocols for the accurate measurement of these processes. Furthermore, this guide summarizes key quantitative data in structured tables for comparative analysis and provides visual representations of complex biological pathways and experimental workflows to facilitate a deeper understanding of this critical aspect of cancer therapy.

Introduction: this compound and the Paradigm of ROS-Mediated Cancer Therapy

This compound, an anthracycline antibiotic, has been a mainstay in the treatment of various cancers, including breast cancer, lymphomas, and sarcomas, for decades.[1] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals.[2][3] The production of ROS is a critical component of this compound's cytotoxic effects on cancer cells.[4] While beneficial for its anticancer activity, this ROS generation is also implicated in the dose-limiting cardiotoxicity associated with this compound treatment, presenting a significant clinical challenge.[5] A thorough understanding of the molecular underpinnings of DOX-induced ROS is therefore paramount for optimizing its therapeutic index and developing novel strategies to mitigate its adverse effects.

Mechanisms of this compound-Induced Reactive Oxygen Species Generation

This compound induces ROS production through multiple pathways, primarily centered around its quinone moiety, which can undergo redox cycling.

-

Mitochondrial Redox Cycling: this compound accumulates in the mitochondria of cancer cells. Within the mitochondria, the quinone group of this compound is reduced to a semiquinone radical by enzymes such as NADH dehydrogenase (Complex I of the electron transport chain). This unstable semiquinone radical then reacts with molecular oxygen to regenerate the parent this compound molecule and produce a superoxide anion (O₂⁻). This futile redox cycle generates a continuous flux of superoxide radicals, leading to significant oxidative stress within the mitochondria.

-

Enzymatic Activation in the Cytosol and Endoplasmic Reticulum: Other enzymes, including NADPH cytochrome P450 reductase and other flavin-containing reductases in the cytosol and endoplasmic reticulum, can also catalyze the one-electron reduction of this compound, contributing to superoxide production.

-

Iron-Mediated ROS Formation: this compound can form complexes with intracellular iron, which can then catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton and Haber-Weiss reactions.

The accumulation of these ROS overwhelms the antioxidant capacity of the cancer cells, leading to widespread oxidative damage to lipids, proteins, and nucleic acids.

ROS-Mediated Signaling Pathways in this compound-Induced Apoptosis

The excessive production of ROS by this compound triggers a cascade of signaling events that converge on the induction of apoptosis, or programmed cell death.

-

Mitochondrial Permeability Transition and Cytochrome c Release: ROS-induced damage to the mitochondrial inner membrane can lead to the opening of the mitochondrial permeability transition pore (mPTP). This results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-